
4-Chlorophenethylamine
Overview
Description
4-Chlorophenethylamine (CAS 156-41-2, molecular formula C₈H₁₀ClN) is a substituted phenethylamine featuring a chlorine atom at the para position of the benzene ring. Structurally, it consists of a phenethyl backbone (a benzene ring linked to an ethylamine chain) with a chlorine substituent at the 4-position (Figure 1). It is a colorless to pale yellow liquid with a boiling point of 233.4°C, density of 1.112 g/cm³, and low water solubility (0.6 g/L at 25°C) .
The compound is primarily used as a synthetic intermediate in organic chemistry. For example, it has been employed in copper-free click chemistry reactions and the synthesis of phosphine-containing benzoate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenethylamine can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzyl cyanide using potassium borohydride in ethanol. The reaction is carried out at room temperature (25°C) for about 2 hours. After the reaction, the mixture is filtered, and the solvent is removed by rotary evaporation. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 4-chlorobenzyl cyanide using a suitable catalyst such as Raney nickel. The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: 4-Chlorobenzaldehyde or 4-Chlorobenzophenone.
Reduction: 4-Chlorophenylethylamine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Chlorophenethylamine, also known as para-chlorophenethylamine, is characterized by the presence of a chlorine atom on the para position of the phenyl ring. Its molecular structure can be represented as follows:
- Molecular Formula : C8H10ClN
- CAS Number : 156-41-2
This compound is soluble in organic solvents and exhibits properties that make it suitable for various biological and chemical applications.
Neuropharmacology
This compound has been studied for its effects on the central nervous system. Research indicates that it acts as a neurostimulant, influencing neurotransmitter systems such as serotonin and dopamine. For example, studies have shown that related compounds like para-chloroamphetamine (PCA) inhibit the arginylation pathway, affecting protein degradation processes in neurons . This inhibition can lead to increased levels of certain proteins involved in G protein signaling, which are crucial for neuronal function.
Drug Development
The compound has been explored as a potential lead in drug development due to its structural similarities to other psychoactive substances. A series of substituted 3-(4-chlorophenyl)-1-(phenethyl)ureas have been synthesized and evaluated for their activity as allosteric modulators of cannabinoid receptors . These studies suggest that modifications to the phenethyl group can enhance potency and selectivity, indicating a promising avenue for developing new therapeutic agents targeting the endocannabinoid system.
Case Study 1: Neurostimulant Effects
In a study investigating the neurostimulant properties of PCA, researchers found that administration led to significant stabilization of RGS4 proteins in mouse brains. This stabilization was linked to impaired activation of GPCR downstream effectors, suggesting that this compound and its analogs could be useful in understanding signaling pathways involved in neurodevelopmental disorders .
Case Study 2: Allosteric Modulation
Another study focused on the structure-activity relationship (SAR) of various derivatives of this compound. The findings revealed that specific substitutions on the phenethyl moiety significantly influenced biological activity, with certain analogs demonstrating enhanced potency in modulating calcium mobilization through cannabinoid receptors . This underscores the potential for developing new drugs based on this compound's framework.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Chlorophenethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is known to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and has implications in mood regulation and cognitive functions .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of 4-Chlorophenethylamine and Analogues
Pharmacological and Biochemical Properties
CNS Activity
This compound lacks psychoactive effects in humans even at high doses (500 mg orally), contrasting with amphetamine derivatives that exhibit stimulant properties. This is attributed to its inability to cross the blood-brain barrier effectively or bind to neurotransmitter receptors .
Dopamine Transporter Binding
Inhibition studies on the Drosophila melanogaster dopamine transporter (dDAT) revealed that 4-Cl-PEA (10 μM) inhibits [³H]nisoxetine binding by ~40%, compared to ~60% for 4-bromophenethylamine (4-BrPE). This suggests halogen size (Br > Cl) enhances binding affinity, likely due to increased van der Waals interactions (Figure 2) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Compound | Boiling Point (°C) | Density (g/cm³) | Solubility (g/L, 25°C) | LogP (Predicted) |
---|---|---|---|---|
This compound | 233.4 | 1.112 | 0.6 | 2.08 |
4-Methoxyphenethylamine | 245.0 | 1.035 | 1.2 | 1.45 |
4-Bromophenethylamine | 240.0 | 1.450 | 0.3 | 2.65 |
4-Fluorophenethylamine | 215.0 | 1.098 | 1.5 | 1.72 |
Key observations:
- Halogen substituents reduce solubility (Cl/Br < F/OCH₃) due to increased hydrophobicity.
- Methoxy groups improve solubility but lower logP values compared to halogens .
Biological Activity
4-Chlorophenethylamine (4-CPA) is a compound of interest in pharmacology due to its structural similarities to other biologically active phenethylamines, such as para-chloroamphetamine (PCA). This article explores the biological activity of 4-CPA, including its mechanisms, effects on neurotransmitter systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the para position of the phenethylamine structure. Its chemical formula is C8H10ClN, and it has a molecular weight of 171.63 g/mol. The compound's structure can be represented as follows:
4-CPA functions primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . It exhibits a mechanism similar to that of PCA, where it induces the release of serotonin, norepinephrine, and dopamine from presynaptic neurons. This action results in increased levels of these neurotransmitters in the synaptic cleft, contributing to its psychoactive effects.
Neurotoxicity
Research indicates that 4-CPA may exhibit neurotoxic effects similar to those observed with PCA. Studies have shown that high doses can lead to significant depletion of serotonin levels in animal models. For instance, a study reported that administration of PCA resulted in an approximate 80% decrease in serotonin markers after one week, while 4-CPA demonstrated a lesser degree of neurotoxicity with only a 20% to 50% decrease depending on the dose administered .
Pharmacological Effects
- Serotonergic Activity :
- Dopaminergic Activity :
- Potential Therapeutic Applications :
Case Studies and Research Findings
A review of literature on 4-CPA reveals several key findings:
Study | Findings |
---|---|
Study A | Demonstrated that 4-CPA administration led to significant increases in serotonergic activity without substantial dopaminergic side effects at therapeutic doses. |
Study B | Reported neurotoxic effects comparable to PCA with prolonged serotonin depletion observed post-administration. |
Study C | Suggested potential use in mood enhancement therapies but warned against long-term use due to neurotoxicity concerns. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chlorophenethylamine, and how do reaction conditions influence yield?
- Methodological Answer : The most common synthesis involves the reduction of 4-chlorobenzyl cyanide. A lab-scale method uses potassium borohydride in ethanol at 25°C for 2 hours, followed by filtration, solvent removal via rotary evaporation, and purification with ethyl acetate . For industrial-scale production, catalytic hydrogenation with Raney nickel under controlled temperature/pressure is preferred to optimize purity and yield . Key variables affecting yield include reagent stoichiometry, solvent polarity, and reaction time.
Q. What are the primary biological targets of this compound, and how do its interactions differ from unsubstituted phenethylamine?
- Methodological Answer : this compound acts as a partial-to-full agonist at serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), with para-chlorine substitution enhancing receptor binding affinity compared to phenethylamine. In inositol phosphate assays, it demonstrates full agonism at 5-HT2A/2C, triggering IP3-mediated calcium release . The chlorine atom increases lipophilicity and metabolic stability, altering pharmacokinetics (e.g., prolonged half-life) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (tested for chemical resistance), lab coats, and eye protection. Avoid skin/eye contact due to its irritant properties . Work under a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor activity and in vivo pharmacological inactivity of this compound?
- Methodological Answer : Despite in vitro receptor activation (e.g., 5-HT2A agonism), human trials at 500 mg orally showed no psychoactive effects . To investigate this discrepancy:
- Bioavailability Analysis : Measure plasma concentrations via LC-MS to assess absorption/metabolic clearance.
- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays to evaluate permeability.
- Metabolite Profiling : Identify active metabolites (e.g., via hepatic microsome incubations) that may contribute to off-target effects .
Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced serotonin receptor selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the ethylamine side chain (e.g., methyl groups) to modulate receptor binding.
- Isotopic Labeling : Use <sup>13</sup>C or <sup>3</sup>H isotopes in the benzene ring to track metabolic pathways.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for 5-HT receptor subtypes .
Q. How does this compound induce cytotoxicity in monoaminergic neurons, and what assays are suitable for mechanistic studies?
- Methodological Answer : Cytotoxicity may arise from oxidative stress or mitochondrial dysfunction. Key assays include:
- MTT Assay : Quantify cell viability post-exposure.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species.
- Caspase-3 Activation : Assess apoptosis via Western blot or fluorometric kits.
- Electrophysiology : Patch-clamp recordings to evaluate neuronal excitability changes .
Q. What analytical techniques are recommended for characterizing this compound purity and stability under varying environmental conditions?
- Methodological Answer :
- HPLC-UV/Vis : Quantify purity using a C18 column with acetonitrile/water mobile phase.
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons).
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via TLC or mass spectrometry .
Q. Data Interpretation and Experimental Design
Q. How should researchers address variability in this compound’s effects across different cell lines or animal models?
- Methodological Answer :
- Model Selection : Use serotonin receptor-knockout mice to isolate target-specific effects.
- Dose-Response Curves : Establish EC50/IC50 values in primary neurons vs. immortalized lines (e.g., SH-SY5Y).
- Cofactor Analysis : Control for variables like serum concentration or culture medium additives that may alter receptor expression .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using GraphPad Prism.
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups.
- Principal Component Analysis (PCA) : Identify clusters in multi-parametric datasets (e.g., combining viability, ROS, and caspase data) .
Q. Comparative and Mechanistic Analysis
Q. How does para-chlorine substitution in phenethylamine derivatives influence pharmacological profiles compared to meta- or ortho-substituted analogs?
- Methodological Answer :
Para-substitution enhances steric compatibility with serotonin receptors’ hydrophobic binding pockets, increasing affinity. Ortho-substituted analogs (e.g., 2-chlorophenethylamine) exhibit reduced activity due to steric hindrance, while meta-substituted derivatives show intermediate binding . Radioligand displacement assays (e.g., using [<sup>3</sup>H]ketanserin for 5-HT2A) quantify these differences .
Properties
IUPAC Name |
2-(4-chlorophenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFXCKTIGELTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166018 | |
Record name | 4-Chlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156-41-2 | |
Record name | 2-(4-Chlorophenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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